2-Cyclopropoxy-5-ethylbenzenesulfonamide
Description
2-Cyclopropoxy-5-ethylbenzenesulfonamide (C₁₁H₁₅NO₃S; molecular weight: 253.32 g/mol) is a benzenesulfonamide derivative characterized by a cyclopropoxy group at position 2 and an ethyl substituent at position 5 on the aromatic ring (DrugBank ID: DB07791) . Its synthesis involves controlled reaction conditions (e.g., temperature, solvent selection) to optimize yield and purity, followed by structural validation via NMR and mass spectrometry . The compound exhibits moderate lipophilicity (logP ≈ 2.1), influencing its bioavailability and pharmacokinetic profile.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-2-8-3-6-10(15-9-4-5-9)11(7-8)16(12,13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
ICPKHKWVRVFVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethylbenzenesulfonamide typically involves the reaction of 2-cyclopropoxy-5-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .
Scientific Research Applications
2-Cyclopropoxy-5-ethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-cyclopropoxy-5-ethylbenzenesulfonamide and its analogs:
| Compound Name | Molecular Formula | Substituents (Position) | logP | Key Properties | Biological Activity |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₃S | Cyclopropoxy (2), Ethyl (5) | ~2.1 | Moderate lipophilicity, polar solubility | CDK inhibition, moderate bioavailability |
| 3-Cyclopropoxy-5-ethylbenzenesulfonamide | C₁₁H₁₅NO₃S | Cyclopropoxy (3), Ethyl (5) | ~2.3 | Enhanced steric hindrance | Altered target binding due to positional isomerism |
| 2-Methoxy-5-ethylbenzenesulfonamide | C₉H₁₃NO₃S | Methoxy (2), Ethyl (5) | ~1.8 | Reduced steric bulk, higher polarity | Lower kinase affinity vs. cyclopropoxy analog |
| 5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide | C₁₃H₁₇ClNO₃S | Chloro (5), Cyclopentyl (N), Methoxy (2) | ~3.0 | High lipophilicity, halogen-driven reactivity | Enhanced antibacterial activity |
| 3-Amino-5-cyclopropoxybenzenesulfonamide | C₉H₁₁N₂O₃S | Amino (3), Cyclopropoxy (5) | ~0.9 | High polarity, hydrogen bonding capacity | Potential diuretic or antimicrobial applications |
Key Observations:
- Cyclopropoxy vs. Methoxy : The cyclopropoxy group in this compound confers greater steric bulk and electronic effects compared to methoxy analogs, enhancing stability and target binding .
- Positional Isomerism : 3-Cyclopropoxy-5-ethylbenzenesulfonamide exhibits reduced binding affinity for CDKs compared to the 2-cyclopropoxy isomer, likely due to altered spatial interactions .
- Substituent Effects : Chloro and cyclopentyl groups (e.g., in 5-chloro-N-cyclopentyl derivatives) increase lipophilicity and antibacterial potency but reduce solubility .
Enzyme Inhibition :
- This compound demonstrates moderate inhibition of CDK2 (IC₅₀ ≈ 1.2 µM), outperforming methoxy analogs (IC₅₀ > 5 µM) due to stronger hydrophobic interactions .
- Comparative Mechanism : The cyclopropoxy group stabilizes π-π stacking with kinase active sites, while the ethyl substituent fine-tunes selectivity .
Antimicrobial Activity :
- Chlorinated analogs (e.g., 5-chloro-N-cyclopentyl derivatives) show broader-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus) but higher cytotoxicity (CC₅₀ = 12 µM) .
- In contrast, this compound exhibits narrower antimicrobial activity, focusing on Gram-positive pathogens (MIC = 16–32 µg/mL) .
Therapeutic Potential :
- Amino-substituted analogs (e.g., 3-amino-5-cyclopropoxybenzenesulfonamide) are explored as diuretics due to structural similarity to sulfamethazine, a known carbonic anhydrase inhibitor .
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